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molecular formula C25H34O6Si B8456237 4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate

4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate

Cat. No. B8456237
M. Wt: 458.6 g/mol
InChI Key: KGJPAHJQROYGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230023B2

Procedure details

Tetrabutylammonium fluoride (1N tetrahydrofuran solution; 9.9 ml, 9.9 mmol) and acetic acid (592.9 mg, 9.87 mmol) were added to a solution of 4-methoxybenzyl 2-(acetoxymethyl)-5-[(tert-butyldimethylsilyl)oxymethyl]benzoate (905 mg, 1.97 mmol) obtained from Example 1-(8) in tetrahydrofuran (5 ml). The mixture was stirred at 50° C. for 1 hour, and then the solvent was distilled off under reduced pressure. The oily residue was subjected to chromatography on a silica gel (25 g) column (eluent; ethyl acetate:hexane=1:1) to give the title compound (500.1 mg, 74% yield) as a colorless amorphous solid.
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
592.9 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C.[C:23]([O:26][CH2:27][C:28]1[CH:45]=[CH:44][C:43]([CH2:46][O:47][Si](C(C)(C)C)(C)C)=[CH:42][C:29]=1[C:30]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][C:37]([O:40][CH3:41])=[CH:36][CH:35]=1)=[O:31])(=[O:25])[CH3:24]>O1CCCC1>[C:23]([O:26][CH2:27][C:28]1[CH:45]=[CH:44][C:43]([CH2:46][OH:47])=[CH:42][C:29]=1[C:30]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][C:37]([O:40][CH3:41])=[CH:36][CH:35]=1)=[O:31])(=[O:25])[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
9.9 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
592.9 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
905 mg
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(=O)OCC2=CC=C(C=C2)OC)C=C(C=C1)CO[Si](C)(C)C(C)(C)C
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C(=O)OCC2=CC=C(C=C2)OC)C=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 500.1 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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